3-Fluoro-5-(trifluoroacetyl)benzoic acid
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Overview
Description
3-Fluoro-5-(trifluoroacetyl)benzoic acid is an organic compound with the molecular formula C9H4F4O3. It is characterized by the presence of both fluoro and trifluoroacetyl groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoroacetyl)benzoic acid typically involves the introduction of fluoro and trifluoroacetyl groups onto a benzoic acid derivative. One common method involves the selective fluorination of a benzoic acid precursor followed by trifluoroacetylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and trifluoroacetic anhydride as the trifluoroacetylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoroacetylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoroacetyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroacetyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Trifluoroacetylating Agents: Trifluoroacetic anhydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoroacetylated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Fluoro-5-(trifluoroacetyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoroacetyl)benzoic acid involves its interaction with molecular targets through its fluoro and trifluoroacetyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3,4,5-Trifluorobenzoic acid
- 3-Bromo-5-fluorobenzoic acid
Uniqueness
3-Fluoro-5-(trifluoroacetyl)benzoic acid is unique due to the presence of both fluoro and trifluoroacetyl groups, which impart distinct chemical properties. These groups enhance the compound’s lipophilicity and binding affinity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
3-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-6-2-4(7(14)9(11,12)13)1-5(3-6)8(15)16/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURWWNYRMFJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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